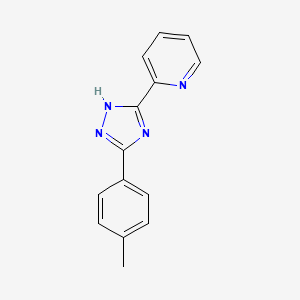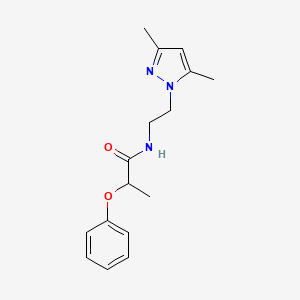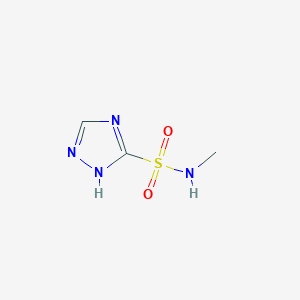
2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine, also known as TTP or Tolyltriazole, is a heterocyclic compound that is widely used in scientific research. It belongs to the class of triazoles and has a molecular formula of C13H11N5. TTP is an important chemical compound that has numerous applications in various fields, including biochemistry, pharmacology, and materials science.
Wissenschaftliche Forschungsanwendungen
2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, where it forms complexes with various metal ions. These complexes have been extensively studied for their biological activities, such as anticancer, antiviral, and antibacterial properties. 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine complexes have also been used as catalysts in organic reactions, such as the oxidation of alcohols and the synthesis of heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine is not fully understood. However, it is known to inhibit the activity of enzymes that are involved in the biosynthesis of nucleic acids, such as DNA and RNA. 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine has also been shown to interact with proteins and modulate their activity. The exact mechanism of these interactions is still under investigation.
Biochemical and Physiological Effects:
2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties, which can protect cells from oxidative stress. 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine has also been shown to have anti-inflammatory properties, which can reduce inflammation in various tissues. In addition, 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine has been shown to have neuroprotective properties, which can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine has several advantages for lab experiments. It is readily available and easy to synthesize. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine has some limitations. It has low solubility in water, which can limit its use in aqueous solutions. It also has low bioavailability, which can limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research on 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine. One direction is to investigate the biological activities of 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine complexes with various metal ions. Another direction is to study the mechanism of action of 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine and its interactions with proteins. In addition, the development of new synthesis methods for 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine and its derivatives could lead to the discovery of new biological activities and applications. Finally, the development of new formulations of 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine with improved solubility and bioavailability could enhance its potential for use in in vivo studies.
Conclusion:
In conclusion, 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine is an important chemical compound with numerous applications in scientific research. It is commonly used as a ligand in coordination chemistry and has been extensively studied for its biological activities. 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine has various biochemical and physiological effects and has advantages and limitations for lab experiments. There are several future directions for the research on 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine, including the investigation of its biological activities, mechanism of action, and the development of new synthesis methods and formulations.
Synthesemethoden
2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine can be synthesized by the reaction of p-tolyl hydrazine with pyridine-2-carbaldehyde in the presence of sodium acetate and acetic anhydride. The reaction proceeds via a condensation reaction, resulting in the formation of 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine. The yield of 2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the molar ratio of the reactants.
Eigenschaften
IUPAC Name |
2-[3-(4-methylphenyl)-1H-1,2,4-triazol-5-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4/c1-10-5-7-11(8-6-10)13-16-14(18-17-13)12-4-2-3-9-15-12/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDACILDSJSVTRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=N2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(methoxycarbonyl)-2-nitrophenyl]-beta-alanine](/img/structure/B2534141.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2534144.png)


![2-ethyl-N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)butanamide](/img/structure/B2534149.png)
![N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2534150.png)

![6-Cyclopropyl-N-[(2,4-dimethoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2534152.png)

![tert-butyl N-{3-[(cyanomethyl)(prop-2-yn-1-yl)carbamoyl]phenyl}carbamate](/img/structure/B2534157.png)
![2-Ethyl-5-((4-ethylpiperazin-1-yl)(3-fluorophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2534159.png)
